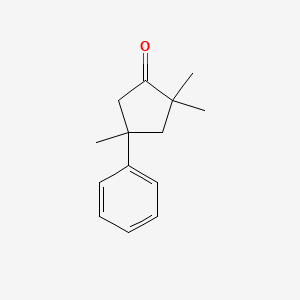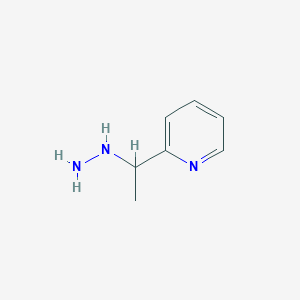
2-(1-Hydrazinoethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-ylethyl-hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring attached to an ethyl group, which is further connected to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-2-ylethyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Another method involves the reduction of pyridine-2-yl-ethyl-azide using a suitable reducing agent, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of pyridin-2-ylethyl-hydrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-2-ylethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-2-yl-ethyl-azide or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and azides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-ylethyl-hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Pyridin-2-ylethyl-hydrazine is studied for its biological activity and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Wirkmechanismus
The mechanism of action of pyridin-2-ylethyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form covalent bonds with electrophilic centers in target molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the ethyl-hydrazine moiety.
Hydrazine: A simple inorganic compound with a nitrogen-nitrogen single bond, used as a precursor in the synthesis of various hydrazine derivatives.
Pyridine-2-carboxaldehyde: A precursor in the synthesis of pyridin-2-ylethyl-hydrazine, featuring a formyl group attached to the pyridine ring.
Uniqueness
Pyridin-2-ylethyl-hydrazine is unique due to its combined structural features of a pyridine ring and a hydrazine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-pyridin-2-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-4-2-3-5-9-7/h2-6,10H,8H2,1H3 |
InChI-Schlüssel |
XECIYJTYMZDXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


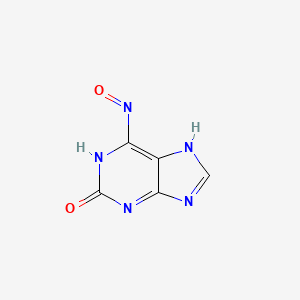
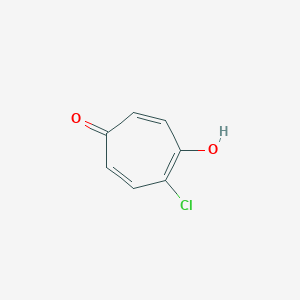
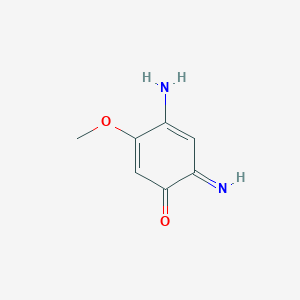
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
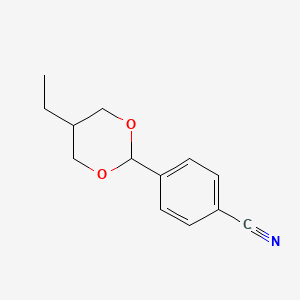
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
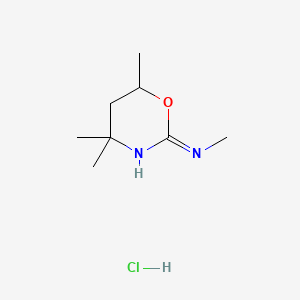
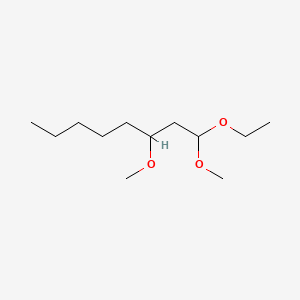
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
